Vitexin rhamnoside

Catalog No.
S625943
CAS No.
32426-34-9
M.F
C27H30O14
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitexin rhamnoside

CAS Number

32426-34-9

Product Name

Vitexin rhamnoside

IUPAC Name

5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C27H30O14/c1-9-19(32)21(34)24(37)27(38-9)39-11-4-2-10(3-5-11)15-7-14(31)17-12(29)6-13(30)18(25(17)40-15)26-23(36)22(35)20(33)16(8-28)41-26/h2-7,9,16,19-24,26-30,32-37H,8H2,1H3

InChI Key

ZIIBNXKQZAUBRD-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O

Synonyms

8-glycosyl-apigenin-rhamnoside, vitexin rhamnoside, vitexin-2''-O-rhamnoside

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

The exact mass of the compound Vitexin rhamnoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Apigenin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vitexin rhamnoside is a natural flavonoid glycoside found in various plants, including buckwheat, hawthorn, and chasteberry []. While its specific mechanisms are still under investigation, scientific research explores its potential applications in several areas:

Antioxidant Properties

Vitexin rhamnoside exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals. Studies suggest it may reduce oxidative stress in various tissues, including the liver and brain [, ].

Anti-Inflammatory Effects

Research indicates that Vitexin rhamnoside might possess anti-inflammatory properties. Studies on cell cultures and animal models show it may help regulate inflammatory pathways, potentially benefiting conditions like arthritis and inflammatory bowel disease [].

Neuroprotective Potential

Vitexin rhamnoside has shown neuroprotective effects in some studies. Research suggests it may improve learning and memory function and offer protection against neurodegenerative diseases like Alzheimer's disease [, ]. However, more research is needed to confirm these findings in humans.

Bone Health

Preliminary research suggests Vitexin rhamnoside may play a role in bone health. Studies on bone cells indicate it may stimulate bone formation and potentially help prevent osteoporosis []. Further investigation is needed to understand its potential clinical applications.

Vitexin rhamnoside, also known as vitexin-2-O-rhamnoside, is a naturally occurring phenolic glycoside classified under the flavonoid category. It is primarily derived from various plants, including species of Crataegus, such as Crataegus orientalis and Crataegus laciniata . The compound has a molecular formula of C27H30O14C_{27}H_{30}O_{14} and a molecular weight of approximately 578.52 g/mol . Vitexin rhamnoside is characterized by the presence of a rhamnosyl group attached to the vitexin backbone, which contributes to its unique biological activities and properties.

Typical of flavonoids. One notable reaction involves its conversion through methylation, catalyzed by the enzyme vitexin 2"-O-rhamnoside 7-O-methyltransferase. This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to vitexin 2"-O-rhamnoside, producing 7-O-methylvitexin 2"-O-rhamnoside and S-adenosylhomocysteine as by-products . Such reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Vitexin rhamnoside exhibits a range of significant biological activities. Research indicates that it possesses anti-proliferative properties, particularly against cancer cell lines such as MCF-7 breast cancer cells, where it inhibits DNA synthesis . Additionally, studies have shown that vitexin rhamnoside can improve immunosuppression and oxidative stress in models treated with cyclophosphamide, suggesting potential therapeutic applications in managing oxidative stress-related conditions . Its antioxidant properties further enhance its profile as a beneficial compound in health and disease management.

Synthesis methods for vitexin rhamnoside typically involve extraction from plant sources or chemical synthesis techniques. The natural extraction process often utilizes solvents like ethanol or methanol to isolate the compound from plant materials. On the other hand, synthetic routes may involve glycosylation reactions where glucose or rhamnose moieties are introduced to the vitexin core through enzymatic or chemical methods. These approaches allow for the production of vitexin rhamnoside in sufficient quantities for research and application purposes.

Studies have indicated that vitexin rhamnoside interacts with several biological pathways, particularly those involved in oxidative stress and immune response modulation. For instance, it has been shown to influence the phosphorylation of the phosphoinositide 3-kinase/protein kinase B signaling pathway, which plays a critical role in cell survival and metabolism . Additionally, its interactions with various cell types suggest potential synergistic effects when combined with other therapeutic agents.

Vitexin rhamnoside shares structural similarities with several other flavonoid glycosides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
VitexinC21H20O10A flavone glycoside without rhamnose
Apigenin-7-O-glucosideC21H20O10Contains a glucose instead of rhamnose
Quercetin-3-O-rutinosideC21H20O12Contains a rutinosyl group
RutinC27H30O16Contains both quercetin and rutinose

While many flavonoids exhibit antioxidant properties, vitexin rhamnoside's unique structure allows it to interact differently within biological systems, enhancing its specific therapeutic potentials compared to these similar compounds.

Plant Sources and Ecological Distribution

Vitexin rhamnoside, scientifically designated as vitexin-2″-O-rhamnoside, represents a distinctive flavonoid C-glycoside compound with the molecular formula C27H30O14 and a molecular weight of 578.5 grams per mole [1] [2]. This bioactive compound demonstrates a remarkable distribution pattern across diverse plant families, with particular concentration in species known for their medicinal and ecological significance [3] [4].

Crataegus spp. (Hawthorn) as Primary Biosynthetic Hosts

The genus Crataegus, commonly known as hawthorn, serves as the principal biosynthetic reservoir for vitexin rhamnoside production [5] [6]. These deciduous shrubs and small trees, belonging to the Rosaceae family, exhibit widespread ecological distribution throughout the northern temperate regions, encompassing North America, Europe, and Asia [30] [31].

Crataegus pinnatifida emerges as one of the most extensively studied species for vitexin rhamnoside content, with the compound serving as an index component in hawthorn leaf flavonoids [10] [11]. Research has demonstrated that vitexin-2″-O-rhamnoside constitutes one of the main flavonoid components in the leaves of Crataegus pinnatifida variety major, where it functions as a significant bioactive constituent [8] [13].

Multiple Crataegus species have been documented to contain vitexin rhamnoside across various plant organs. Crataegus orientalis and Crataegus laciniata have been specifically reported to harbor this compound in their tissue matrices [1]. Furthermore, comprehensive phytochemical investigations have identified vitexin-2″-O-rhamnoside in Crataegus monogyna leaves and flowers, Crataegus rhipidophylla flowers, and Crataegus azarolus aerial parts [9] [11].

The ecological distribution of these hawthorn species spans diverse climatic zones and geographical regions [28] [30]. Crataegus azarolus demonstrates adaptation to Mediterranean climatic conditions, with studies indicating that approximately twenty percent of suitable habitat areas can support this species under current environmental parameters [28]. The distribution patterns of these species are significantly influenced by precipitation seasonality, isothermality, and mean temperature of the wettest quarter [28] [34].

Table 1: Plant Sources and Ecological Distribution of Vitexin Rhamnoside

Plant SpeciesPlant PartGeographic Distribution
Crataegus orientalisLeaves/FruitsMiddle East/Asia
Crataegus laciniataLeaves/FruitsMiddle East/Asia
Crataegus pinnatifidaLeaves/FruitsEast Asia
Crataegus monogynaLeaves/Flowers/FruitsEurope/North Africa/West Asia
Crataegus rhipidophyllaFlowersEurope
Crataegus azarolusLeavesMediterranean
Crataegus microphyllaLeaves/FlowersMiddle East
Crataegus aroniaLeavesMiddle East
Crataegus scabrifoliaLeavesEast Asia
Crataegus cuneataLeavesEast Asia
Crataegus macrocarpaFlowersEurope
Crataegus laevigataFlowersEurope

Research conducted on Crataegus pentagyna has revealed the presence of multiple vitexin-O-rhamnoside derivatives, including vitexin 2″-O-rhamnoside, isovitexin 2″-O-rhamnoside, and vitexin-4′-O-rhamnoside [11]. These findings underscore the biochemical diversity within the Crataegus genus and highlight the sophisticated biosynthetic machinery capable of producing various rhamnoside derivatives [11] [12].

Secondary Occurrence in Passiflora and Vitex Species

Beyond the Crataegus genus, vitexin rhamnoside demonstrates secondary occurrence patterns in taxonomically distinct plant families, notably within Passiflora and Vitex species [15] [17]. These alternative plant sources contribute to the overall phytochemical diversity and provide additional reservoirs for compound accumulation.

Passiflora foetida, commonly known as wild passion fruit, represents a significant secondary source of vitexin and its rhamnoside derivatives [15] [32]. This species, native to Brazil and occurring in Cerrado and Caatinga biomes, demonstrates adaptation to environments characterized by high solar radiation exposure [32]. The presence of vitexin-2″-O-rhamnoside in Passiflora foetida has been confirmed through high-performance thin-layer chromatographic methods, establishing its role as a bioactive constituent in passion flower species [15].

The genus Vitex, encompassing approximately five hundred species within the Verbenaceae family, provides another important source of vitexin rhamnoside [18]. Vitex agnus-castus, commonly referred to as chaste tree or chasteberry, has been documented to contain vitexin and related glycosides [17]. The compound's presence in Vitex negundo has been specifically identified, with research confirming its occurrence in the leaves of this species [22].

Borago officinalis represents an additional plant source where apigenin-8-C-glucoside-2′-rhamnoside, a structural variant of vitexin rhamnoside, has been reported [4]. This finding expands the taxonomic range of plants capable of synthesizing rhamnosylated vitexin derivatives beyond the primary Crataegus hosts.

The ecological distribution of Passiflora species encompasses tropical and subtropical regions, with particular concentration in South American ecosystems [32]. These plants demonstrate remarkable adaptation to diverse environmental conditions, from humid tropical forests to semi-arid regions, suggesting evolutionary optimization of their secondary metabolite production systems.

Biogenetic Pathways in Flavonoid Metabolism

The biosynthesis of vitexin rhamnoside represents a sophisticated biochemical process involving multiple enzymatic steps within the broader flavonoid metabolic network [19] [24]. This compound's formation requires the coordinated action of various glycosyltransferase enzymes and regulatory mechanisms that govern carbon-glycosylation processes [20] [25].

Role of Glycosyltransferases in Rhamnosylation

The biosynthetic pathway leading to vitexin rhamnoside formation involves two distinct glycosylation steps: initial carbon-glycosylation to produce vitexin, followed by oxygen-rhamnosylation to generate the final rhamnoside derivative [19] [21]. These sequential modifications are catalyzed by specialized glycosyltransferase enzymes with distinct substrate specificities and catalytic mechanisms.

Carbon-glycosyltransferases represent a unique class of enzymes capable of forming carbon-carbon glycosidic bonds, distinguishing them from the more common oxygen-glycosyltransferases [24] [25]. The rice carbon-glycosyltransferase OsCGT has been extensively characterized as a prototype enzyme that catalyzes the UDP-glucose-dependent carbon-glucosylation of 2-hydroxyflavanone precursors [24]. This enzyme demonstrates specificity for 2-hydroxyflavanones containing 5,7-dihydroxyl substitution patterns, which are essential structural features for carbon-glycosyltransferase activity [24] [42].

The catalytic mechanism of carbon-glycosyltransferases involves the recognition of dibenzoylmethane tautomers formed in equilibrium with 2-hydroxyflavanones [24]. These enzymes preferentially utilize the activated tautomeric forms as substrates, facilitating the formation of carbon-glucosidic bonds at the carbon-6 or carbon-8 positions of the flavone scaffold [24] [25]. The resulting 2-hydroxyflavanone-carbon-glucosides undergo spontaneous dehydration reactions to yield the corresponding flavone-carbon-glucosides, with vitexin representing the 8-carbon-glucoside product [24].

Table 2: Key Enzymes in the Biosynthetic Pathway of Vitexin Rhamnoside

EnzymeFunctionSubstrateProduct
Chalcone SynthaseCatalyzes the first committed step in flavonoid biosynthesis4-Coumaroyl-CoA + 3 Malonyl-CoAChalcone
Chalcone IsomeraseCatalyzes the cyclization of chalcones to flavanonesChalconeFlavanone
Flavanone 3-hydroxylaseHydroxylates flavanones at the 3-positionFlavanone3-Hydroxyflavanone
Flavone SynthaseConverts flavanones to flavones2-HydroxyflavanoneFlavone
C-glycosyltransferaseTransfers glucose to the C-8 position of flavones2-Hydroxyflavanone/FlavoneVitexin
RhamnosyltransferaseTransfers rhamnose to the O-2″ position of C-glucosidesVitexinVitexin rhamnoside

Rhamnosyltransferase enzymes constitute the second critical component in vitexin rhamnoside biosynthesis, responsible for the attachment of rhamnose moieties to pre-existing carbon-glucosides [21] [27]. The identification of PgURT94 from Panax ginseng as a specific rhamnosyltransferase demonstrates the existence of enzymes with high selectivity for rhamnose donor substrates [21]. This enzyme exhibits remarkable specificity for UDP-rhamnose as the sugar donor, distinguishing it from other glycosyltransferases that preferentially utilize UDP-glucose [21].

The rhamnosylation process involves the recognition of specific hydroxyl groups on the glucose moiety of vitexin, with the 2″-position representing the primary site of rhamnose attachment [21] [27]. This positional specificity is determined by the enzyme's active site architecture and the spatial orientation of substrate binding domains [27]. Structural studies of related rhamnosyltransferases have revealed critical amino acid residues involved in substrate recognition and catalytic activity [27].

Enzymatic synthesis studies have demonstrated the feasibility of producing vitexin glucosides through the action of glycosyltransferases from Bacillus species [19]. These investigations revealed that specific glycosyltransferases, particularly BtGT_16345, can catalyze the formation of vitexin-7-O-β-glucoside and vitexin-5-O-β-glucoside with yields of 17.5% and 18.6%, respectively [19]. These findings highlight the potential for biotechnological applications in producing novel vitexin derivatives with enhanced solubility properties [19].

Regulatory Mechanisms of C-Glycosylation

The regulation of carbon-glycosylation in flavonoid metabolism involves complex transcriptional and post-transcriptional control mechanisms that govern the expression and activity of carbon-glycosyltransferase enzymes [40] [41]. These regulatory systems ensure precise spatial and temporal control of vitexin rhamnoside biosynthesis in response to developmental cues and environmental stimuli.

Transcriptional regulation of carbon-glycosyltransferase genes involves multiple families of transcription factors, including R2R3-MYB, basic helix-loop-helix, and WD40 repeat proteins [40] [44]. The R2R3-MYB transcription factor family plays a particularly crucial role in regulating flavonoid biosynthetic genes, with specific members controlling the expression of early biosynthetic genes involved in carbon-glycoside formation [40] [44].

The MYB-bHLH-WD40 regulatory complex represents a fundamental control mechanism for flavonoid biosynthesis, including carbon-glycosylation pathways [40] [41]. This ternary complex functions through direct binding to cis-regulatory elements in the promoters of target genes, thereby activating or repressing transcription in response to specific signals [44]. Research has identified AtMYB12, AtMYB11, and AtMYB111 from Arabidopsis as key regulators that can directly activate carbon-glycosyltransferase gene expression [40].

Table 3: Regulatory Mechanisms of C-Glycosylation in Flavonoid Metabolism

Regulatory MechanismRole in C-GlycosylationExamples
Transcription FactorsControl expression of glycosyltransferase genesR2R3-MYB, bHLH, WD40 proteins
MYB Transcription FactorsDirect activation of CGT gene expressionAtMYB12, AtMYB11, AtMYB111
bHLH Transcription FactorsForm complexes with MYB factors to regulate flavonoid biosynthesisTT8, GL3, EGL3
WD40 ProteinsScaffold proteins in MYB-bHLH-WD40 complexesTTG1
Environmental FactorsUV light, temperature, and stress conditions induce CGT expressionUV-B radiation increases flavone C-glycoside production
Developmental RegulationTissue-specific and developmental stage-specific expression of CGTsHigher CGT expression in young tissues and reproductive organs

Environmental factors exert significant influence on carbon-glycosyltransferase gene expression and enzyme activity [40] [33]. Ultraviolet-B radiation represents one of the most potent inducers of flavonoid carbon-glycoside biosynthesis, with exposure leading to enhanced carbon-glycosyltransferase transcription and increased vitexin accumulation [40]. This response mechanism serves as a protective strategy against UV-induced oxidative stress, as carbon-glycosylated flavonoids demonstrate superior stability compared to their oxygen-glycosylated counterparts [33].

Post-transcriptional regulation involves microRNA-mediated control of transcription factor expression, creating additional layers of regulatory complexity [40]. The miR858-MYB regulatory module has been identified as a negative regulator of flavonoid biosynthesis, with AtmiR858a directly targeting and cleaving SG7 R2R3-MYB genes, including AtMYB11, AtMYB12, and AtMYB111 [40]. This regulatory circuit provides fine-tuned control over carbon-glycosyltransferase expression in response to developmental and environmental cues.

Developmental regulation of carbon-glycosylation involves tissue-specific and temporal expression patterns that correlate with plant growth stages and organ differentiation [40] [33]. Studies have revealed higher carbon-glycosyltransferase expression levels in young tissues and reproductive organs, suggesting roles in plant development and reproductive success [33]. The UGT708C1 enzyme from buckwheat demonstrates specific expression in cotyledons, indicating involvement in germination and early seedling development [42].

Ultrasonic-Assisted Extraction with Alkyl Polyglycosides

Ultrasonic-assisted extraction utilizing alkyl polyglycoside surfactants has emerged as an effective method for extracting vitexin rhamnoside from plant materials. Research has demonstrated that alkyl polyglycoside surfactants, particularly APG0810, provide superior extraction efficiency compared to conventional solvents [1]. The APG0810 surfactant, characterized by a critical micelle concentration of 823.8 mg/L and containing 60% alkyl polyglucosides with a mean degree of polymerization of 1.5, has shown remarkable performance in extracting vitexin-2″-O-rhamnoside from Crataegus pinnatifida leaves [1] [2].

The optimization process for ultrasonic-assisted extraction with alkyl polyglycosides involves several critical parameters. The surfactant concentration of 0.5% APG0810 solution demonstrated comparable efficiency to traditional ethanol extraction while providing enhanced selectivity [1]. The ultrasonic power, extraction time, soaking time, and liquid-solid ratio must be carefully optimized to achieve maximum extraction efficiency. Under optimal conditions, this method achieved recovery rates of 99.80-102.50% for vitexin-2″-O-rhamnoside with good reproducibility, showing a relative standard deviation of 3.7% [1].

Comparative studies have revealed that APG0810 significantly outperforms APG1214 in extracting polyphenolic compounds from hawthorn leaves. The APG1214, with a critical micelle concentration of 33.5 mg/L and containing 50% alkyl polyglucosides, showed approximately four-fold lower effectiveness than ethanol when used at 0.5% concentration [2]. This difference in extraction efficiency is attributed to the hydrophobic-hydrophilic balance of the surfactants, with the less hydrophobic APG0810 proving superior for polyphenol extraction.

The mechanism underlying the enhanced extraction efficiency of alkyl polyglycosides involves the formation of micelles that can solubilize both polar and non-polar compounds. The surfactant molecules penetrate plant cell walls and facilitate the release of intracellular vitexin rhamnoside through micelle formation. The optimal extraction conditions typically involve temperatures of 50-70°C, extraction times of 30-60 minutes, and specific ultrasonic power settings that prevent degradation while maximizing yield [3] [4].

Macroporous Resin Chromatography Optimization

Macroporous resin chromatography represents a crucial purification step following initial extraction, providing effective separation and concentration of vitexin rhamnoside. Extensive screening studies have evaluated various macroporous resins to identify optimal separation materials. Research has demonstrated that HPD100B resin exhibits superior performance for vitexin rhamnoside purification from alkyl polyglycoside extraction solutions [1].

The selection process for optimal macroporous resin involves comprehensive evaluation of static and dynamic adsorption and desorption characteristics. Ten different commercial macroporous resins were systematically evaluated, with HPD100B emerging as the most suitable option based on adsorption capacity, desorption efficiency, and selectivity [1]. The resin selection criteria include chemical stability, mechanical strength, pore structure characteristics, and compatibility with the target compounds.

Static adsorption studies reveal that the adsorption capacity of macroporous resins follows established isotherm models. The Langmuir and Freundlich isotherms effectively describe the interactions between vitexin rhamnoside and resin surfaces at different temperatures [5]. Temperature significantly influences adsorption equilibrium, with optimal performance typically observed at 25°C. The adsorption process follows pseudo-second-order kinetics, indicating that chemical adsorption is the rate-limiting step [6].

Dynamic column chromatography optimization involves careful control of loading conditions, flow rates, and elution parameters. The optimal loading concentration for vitexin rhamnoside ranges from 0.22 to 0.40 mg/mL, with processing volumes of 3 bed volumes ensuring complete adsorption [5]. The flow rate during loading should be maintained at 1 mL/min to provide adequate contact time while preventing breakthrough. The pH of the sample solution significantly affects adsorption efficiency, with pH 4 providing optimal conditions for vitexin rhamnoside retention [5].

Desorption optimization focuses on solvent selection, concentration, and elution volume. Ethanol-water mixtures demonstrate superior desorption efficiency compared to pure solvents. The optimal desorption conditions involve 40% ethanol-water solution with elution volumes of 5 bed volumes at flow rates of 1 mL/min [1] [5]. Under these conditions, vitexin rhamnoside recovery rates of 89.27±0.42% are achievable, with significant purity enhancement from 35.0% to 58.3% [1].

Advanced Separation Technologies

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography has proven highly effective for preparative isolation and purification of vitexin rhamnoside from complex plant extracts. This liquid-liquid partition chromatography technique offers unique advantages including high loading capacity, absence of irreversible adsorption, and high resolution comparable to conventional column chromatography [7] [8].

The optimization of HSCCC conditions begins with careful selection of two-phase solvent systems. Systematic evaluation of partition coefficients determines the most suitable solvent composition for target compound separation. For vitexin rhamnoside purification, the solvent system chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v) has demonstrated optimal separation characteristics [7]. This solvent system provides appropriate partition coefficients for flavonoid compounds while maintaining adequate phase stability and retention.

The measurement of partition coefficients represents a critical step in HSCCC method development. The KD-value calculation follows the equation: KD = (A1 − A2)/A2, where A1 represents the peak area before phase mixing and A2 represents the peak area after equilibration [7]. Compounds with KD values between 0.5 and 2.0 typically show optimal separation characteristics in HSCCC systems.

Operational parameters significantly influence HSCCC separation efficiency. The rotation speed of 850 rpm provides optimal balance between retention of stationary phase and separation resolution [7]. The mobile phase flow rate of 5.0 mL/min ensures adequate separation time while maintaining reasonable analysis duration. Temperature control at 25°C prevents thermal degradation of labile compounds while maintaining consistent partition behavior.

Sample preparation for HSCCC requires dissolution in appropriate solvent mixtures. The sample solution typically consists of equal volumes of mobile and stationary phases to ensure proper distribution and prevent phase disruption during injection [7]. Loading volumes should not exceed 20 mL for a 300 mL coil to maintain separation efficiency.

The separation procedure involves initial column equilibration with stationary phase, followed by mobile phase introduction at the selected flow rate. After equilibrium establishment, sample injection initiates the separation process. Fraction collection follows the chromatographic profile, with manual collection ensuring optimal recovery of target compounds. Under optimized conditions, HSCCC achieves purities exceeding 98% for vitexin rhamnoside with excellent recovery rates [7].

Extrusion mode operation provides additional separation capabilities for compounds with extreme partition coefficients. This technique rapidly separates compounds with very high or very low KD values, preventing them from interfering with target compound isolation [7]. The extrusion mode significantly reduces separation time while maintaining high purity levels.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography serves as an essential final purification step for achieving pharmaceutical-grade purity of vitexin rhamnoside. This technique provides exceptional resolution and selectivity, enabling separation of closely related structural isomers and removal of trace impurities [7] .

Column selection plays a crucial role in preparative HPLC optimization. C18 reversed-phase columns with appropriate dimensions and particle sizes provide optimal separation for vitexin rhamnoside. The YMC C18 column (10.0 mm × 250 mm, 5 μm) has demonstrated excellent performance for preparative separations [7]. Larger diameter columns accommodate higher sample loads while maintaining resolution, making them suitable for preparative applications.

Mobile phase optimization focuses on achieving baseline separation while maintaining reasonable analysis times. Acetonitrile-water mixtures provide excellent separation characteristics for flavonoid compounds. The optimal mobile phase composition of acetonitrile-water (19:81, v/v) delivers complete separation of vitexin rhamnoside from related compounds [7]. Isocratic elution simplifies the purification process and facilitates fraction collection.

Flow rate optimization balances separation efficiency with analysis time. Flow rates of 3.0 mL/min provide adequate resolution while maintaining practical separation times for preparative applications [7]. Higher flow rates may compromise resolution, while lower flow rates unnecessarily extend analysis time and increase solvent consumption.

Detection wavelength selection ensures optimal sensitivity and selectivity. UV detection at 254 nm provides universal detection for aromatic compounds while minimizing interference from non-aromatic impurities [7]. Alternative wavelengths may be selected based on the specific absorption characteristics of target compounds and potential interferents.

Sample preparation for preparative HPLC requires careful attention to solubility and injection volume. Samples should be dissolved in mobile phase or compatible solvents to prevent precipitation or peak distortion. Injection volumes must be optimized to maximize loading while maintaining separation efficiency. Typical injection volumes range from 0.5 to 2.0 mL depending on column dimensions and sample concentration.

Fraction collection strategies ensure complete recovery of target compounds with minimal cross-contamination. Automated fraction collectors provide precise timing and volume control, improving reproducibility and efficiency. Collection windows should be based on peak boundaries with appropriate safety margins to ensure complete recovery. Under optimal conditions, preparative HPLC achieves purities exceeding 98% for vitexin rhamnoside with quantitative recovery rates [7].

Scale-up considerations for industrial applications involve proportional increases in column dimensions, flow rates, and sample loads. Throughput calculations demonstrate that industrial-scale preparative HPLC systems can achieve processing rates of 50-100 grams per day depending on sample complexity and purity requirements . Economic optimization requires balancing equipment costs, solvent consumption, and processing time against product value and market demands.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

578.16355563 g/mol

Monoisotopic Mass

578.16355563 g/mol

Heavy Atom Count

41

Other CAS

32426-34-9

Wikipedia

Vitexin rhamnoside

Dates

Last modified: 02-18-2024

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